![molecular formula C7H9N3O3 B11721017 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11721017.png)
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrazolooxazines. This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused with an oxazine ring. The presence of a nitro group and a methyl group further adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-4-methylpyrazole with an appropriate oxirane derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Various cyclization agents depending on the desired product.
Major Products Formed
Reduction: 4-Methyl-3-amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine.
Substitution: Derivatives with different functional groups replacing the methyl group.
Cyclization: More complex heterocyclic compounds.
科学研究应用
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and oxazine rings can interact with various enzymes and receptors, modulating their activity. Specific molecular targets and pathways involved include inhibition of certain enzymes and interaction with DNA .
相似化合物的比较
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Similar fused ring structure but with a triazole ring instead of a pyrazole ring.
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: Similar core structure with a carboxylic acid group.
Uniqueness
4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and potential biological activity. Its specific fused ring structure also provides unique interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C7H9N3O3 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C7H9N3O3/c1-5-7-6(10(11)12)4-8-9(7)2-3-13-5/h4-5H,2-3H2,1H3 |
InChI 键 |
IGEFQQSDUJZZRA-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(C=NN2CCO1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


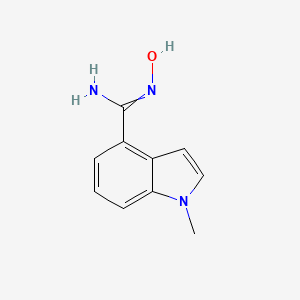
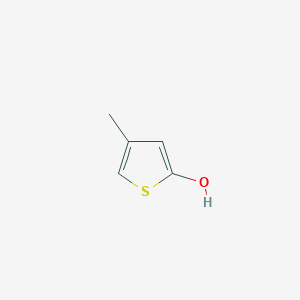
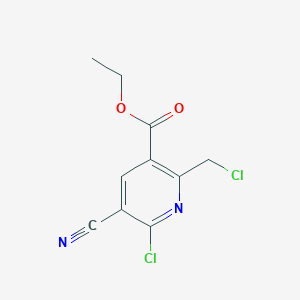
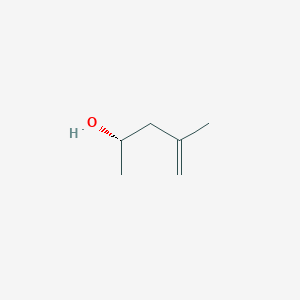
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)


![Bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B11720988.png)

![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
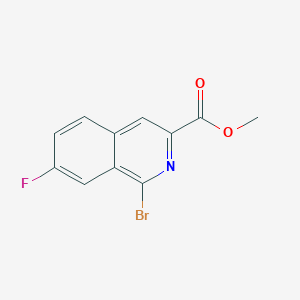
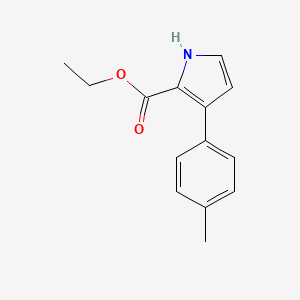
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)

